![molecular formula C20H19ClN2O3 B12604699 Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- CAS No. 643753-00-8](/img/structure/B12604699.png)
Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a quinoline moiety and a phenoxy group, making it a subject of interest for researchers and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- involves several steps, starting with the preparation of the quinoline derivativeThe final step involves the formation of the propanamide moiety through an amidation reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenoxy or quinoline rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted quinoline and phenoxy derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and its ability to inhibit specific enzymes.
Medicine: Investigated for its potential as an antitumor agent and its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of herbicides and other agrochemicals due to its ability to inhibit plant growth
Mecanismo De Acción
The mechanism of action of Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. In cancer cells, it has been shown to induce G2/M cell cycle arrest and promote apoptosis through the activation of caspases and the inhibition of cytokinesis . The compound’s ability to interact with multiple pathways makes it a versatile agent in both research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
XK469: A related compound with a similar quinoline structure, known for its antitumor activity.
SH80: Another quinoline derivative with herbicidal properties.
Clodinafop-propargyl: A commercial herbicide with a similar aryloxyphenoxy structure
Uniqueness
Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- stands out due to its unique combination of a quinoline moiety and a phenoxy group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields highlight its uniqueness compared to similar compounds .
Propiedades
Número CAS |
643753-00-8 |
|---|---|
Fórmula molecular |
C20H19ClN2O3 |
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C20H19ClN2O3/c1-13(20(24)23(2)3)25-16-7-9-17(10-8-16)26-19-11-5-14-4-6-15(21)12-18(14)22-19/h4-13H,1-3H3 |
Clave InChI |
XMYZGENZEQEEBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(C)C)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Cl)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12604621.png)
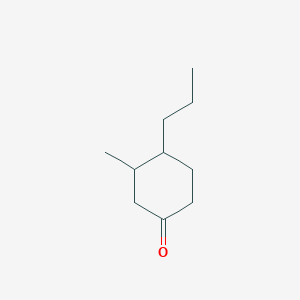
![Carbamic acid, [(1S)-2-(1H-indol-3-yl)-1-[[[5-(3-methyl-1H-indazol-5-yl)-3-pyridinyl]oxy]methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12604628.png)
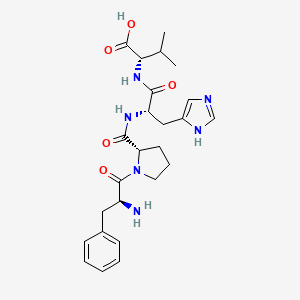
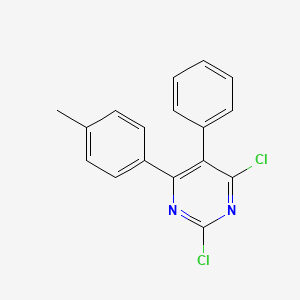


![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)
![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)
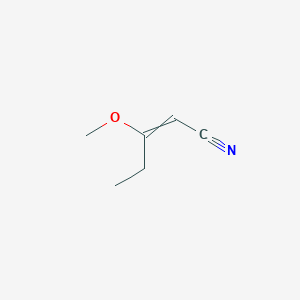
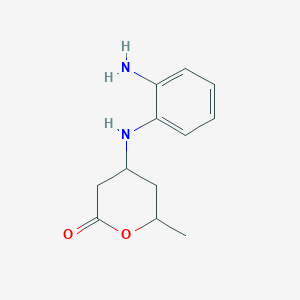
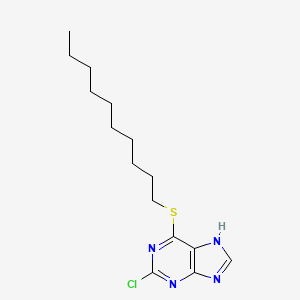
![4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol](/img/structure/B12604712.png)
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)
